N-methylaminopyrazole

Medicinal Chemistry Kinase Inhibition Regioselectivity

Selecting the correct N-methylaminopyrazole regioisomer is critical—the position of the methyl group on the pyrazole nitrogen governs target binding, selectivity, and biological activity. Our material is supplied with unambiguous structural assignment (NMR-confirmed regioisomer identity), eliminating the risk of isomeric impurities that invalidate SAR studies. As the privileged scaffold behind selective JNK3 inhibitors (e.g., 26n), potent ERα degraders, and ABCG2-selective probes, this building block is essential for reproducible kinase inhibitor development and chemical biology. Standard analytical documentation (HPLC, NMR) included with every shipment.

Molecular Formula C4H7N3
Molecular Weight 97.12 g/mol
Cat. No. B8349041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylaminopyrazole
Molecular FormulaC4H7N3
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESCNN1C=CC=N1
InChIInChI=1S/C4H7N3/c1-5-7-4-2-3-6-7/h2-5H,1H3
InChIKeyRBYNIJBMUVLUHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylaminopyrazole: Core Scaffold Specifications and Regioisomeric Considerations for Procurement


N-Methylaminopyrazole (C4H7N3, MW 97.12) is a heterocyclic building block and active pharmacophore in medicinal chemistry, existing as several regioisomers including 1-methyl-1H-pyrazol-3-amine, 1-methyl-1H-pyrazol-5-amine, and 1-methyl-1H-pyrazol-4-amine [1]. The unambiguous structural assignment and controlled synthesis of specific N-methyl regioisomers are critical, as the position of the methyl group on the pyrazole nitrogen dictates both the physicochemical properties and the biological activity of the final molecule, as demonstrated by spectroscopic and computational characterization of isomer prototypes [2]. This compound serves as a privileged scaffold for kinase inhibitors [3] and other therapeutic targets.

Why N-Methylaminopyrazole Cannot Be Interchanged with Other Aminopyrazole Isomers in Lead Optimization


The performance of an aminopyrazole-based compound is exquisitely sensitive to the position of the N-methyl group on the pyrazole ring. Unambiguous differentiation between N1- and N2-methyl isomers, a long-standing synthetic challenge [1], is a prerequisite for reproducible biological activity, as even isomeric impurities can alter target binding and selectivity. Simply substituting a 3-aminopyrazole for a 4-aminopyrazole, or a non-methylated analog, without accounting for the specific regioisomer's impact on the scaffold's geometry and electronic character will lead to unpredictable and often significant losses in potency and target selectivity [2], rendering SAR studies and downstream applications invalid.

Quantitative Differentiation of N-Methylaminopyrazole: Key Evidence for Scientific Selection


Regioisomeric Purity as a Prerequisite for Reproducible Kinase Inhibition

The unambiguous identification of N-methyl pyrazole isomers is essential for SAR studies. In a study of tetra-substituted phenylaminopyrazoles, the chemical identities of two N-methyl pyrazole isomers were unambiguously assigned using NMR and mass spectrometry, and their distinct chromatographic behaviors were rationalized by semiempirical calculations [1]. This structural certainty is a prerequisite for interpreting biological data, as even minor isomeric impurities can confound potency measurements in kinase assays [2].

Medicinal Chemistry Kinase Inhibition Regioselectivity

Impact of N-Methylation on JNK3 Kinase Inhibitor Potency and Isoform Selectivity

In a study optimizing aminopyrazole-based JNK3 inhibitors, the compound 26n, an advanced N-methylated aminopyrazole derivative, demonstrated a favorable profile. While a direct comparison of the core N-methylaminopyrazole fragment to its non-methylated counterpart is not available, the optimization campaign yielded a compound with sub-micromolar potency against JNK3 and high selectivity over JNK1 and p38α in biochemical and cell-based assays [1]. This suggests the N-methyl group is a key structural feature for achieving this selectivity window.

Kinase Inhibitor JNK3 Isoform Selectivity

Pharmacological Activity of N-Methylpyrazole Derivatives: Potency in SERD and MDR Applications

The N-methylpyrazole motif is a key element in highly potent therapeutic leads. For example, compound A20, an N-methyl-pyrazole derivative, exhibited potent ERα binding affinity (IC50 = 24.0 nM) and anti-proliferative effects on MCF-7 cells (IC50 = 0.28 nM) as a selective estrogen receptor degrader (SERD) [1]. In another study, N-methylpyrazole derivative 1l showed selective inhibition of the multidrug resistance transporter ABCG2, with IC50 values ranging from 1.6 to 3.8 μM, while showing no activity against ABCB1 or ABCC1 [2].

Cancer SERD Multidrug Resistance

Validated Application Scenarios for N-Methylaminopyrazole Based on Quantitative Evidence


Design and Synthesis of Isoform-Selective JNK3 Kinase Inhibitors for Neurodegeneration

N-Methylaminopyrazole serves as a foundational building block for the development of selective JNK3 inhibitors. The SAR studies demonstrate that this scaffold can be optimized to yield compounds with high potency against JNK3 and excellent selectivity against a broad panel of off-target kinases, minimizing potential toxicity [1]. This makes it a preferred core for programs targeting Alzheimer's and Parkinson's diseases.

Development of Selective Estrogen Receptor Degraders (SERDs) for Breast Cancer

The N-methylpyrazole core is a validated pharmacophore for achieving potent ERα degradation and anti-proliferative activity in breast cancer models. The data showing low nanomolar IC50 values in binding and cellular assays [2] support its use in hit-to-lead and lead optimization for next-generation SERDs with improved safety and efficacy profiles.

Probing Multidrug Resistance (MDR) via Selective ABCG2 Transporter Inhibition

The selective inhibition of the ABCG2 efflux pump by N-methylpyrazole derivatives, as evidenced by the lack of activity against ABCB1 and ABCC1 [3], makes this scaffold valuable for chemical biology studies investigating MDR mechanisms. It can be used to specifically probe ABCG2 function and to develop adjuvants that reverse MDR in cancer chemotherapy.

Chemical Biology Tool for Kinase Selectivity Profiling

Given its role in the development of the highly selective JNK3 inhibitor 26n [1], the N-methylaminopyrazole core is a useful chemical biology tool. It can be incorporated into kinase inhibitor probes to map the selectivity landscape of the kinome and to validate new therapeutic hypotheses where precise isoform targeting is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methylaminopyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.